molecular formula C42H54ClNO16 B1232919 [6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride

[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride

Cat. No.: B1232919
M. Wt: 864.3 g/mol
InChI Key: ACPRCYNYDVWPJV-BLZBDMHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride, also known as this compound, is a useful research compound. Its molecular formula is C42H54ClNO16 and its molecular weight is 864.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H54ClNO16

Molecular Weight

864.3 g/mol

IUPAC Name

[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride

InChI

InChI=1S/C42H53NO16.ClH/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28;/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3;1H/t17?,18?,19?,22?,26?,27-,28?,29?,30?,35-,39?,40?,42+;/m0./s1

InChI Key

ACPRCYNYDVWPJV-BLZBDMHNSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)[NH+](C)C)O.[Cl-]

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)[NH+](C)C)O.[Cl-]

Synonyms

cinerubine A

Origin of Product

United States

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